N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide
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Overview
Description
N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of 1,3,4-thiadiazole ring: The initial step involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring.
Introduction of ethylsulfanyl group: The ethylsulfanyl group is introduced via nucleophilic substitution using ethylthiol and a suitable leaving group.
Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with an isocyanate.
Coupling with 2,6-dimethoxybenzamide: The final step involves coupling the intermediate with 2,6-dimethoxybenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.
Substitution: The thiadiazole rings can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Substituted thiadiazole derivatives
Scientific Research Applications
N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis, protein synthesis, or cell signaling.
Pathways Involved: It may interfere with pathways related to cell growth, apoptosis, or metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(ethylsulfanyl)-1,3,4-thiadiazole-2-yl derivatives: These compounds share the thiadiazole core and exhibit similar biological activities.
2,6-dimethoxybenzamide derivatives: These compounds share the benzamide moiety and are studied for their pharmacological properties.
Uniqueness
N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide is unique due to its dual thiadiazole rings and the presence of both ethylsulfanyl and dimethoxybenzamide groups
Biological Activity
N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,6-dimethoxybenzamide is a complex compound featuring a 1,3,4-thiadiazole core. This scaffold is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and research findings.
Biological Activity Overview
The biological activities associated with the 1,3,4-thiadiazole moiety are extensive. Compounds containing this scaffold have demonstrated:
- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Exhibiting cytotoxic effects on various cancer cell lines.
- Anti-inflammatory Effects : Potentially reducing inflammation in various models.
Antimicrobial Activity
Research has shown that 1,3,4-thiadiazole derivatives possess significant antimicrobial properties. For instance:
- Padmavathi et al. demonstrated that certain thiadiazole compounds exhibited high activity against both Gram-positive and Gram-negative bacteria. Compounds with specific substitutions showed enhanced antibacterial effects compared to standard antibiotics like ciprofloxacin .
Compound | Activity Type | Target Organisms | Reference |
---|---|---|---|
16d | Antibacterial | Gram-positive | |
17d | Antibacterial | Gram-negative |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives:
- Cytotoxic Studies : A review indicated that several derivatives showed moderate to good anticancer activity against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.74 to 10.0 μg/mL .
Cell Line | IC50 Value (μg/mL) | Compound | Reference |
---|---|---|---|
HCT116 | 3.29 | Various | |
H460 | 10 | Various | |
MCF-7 | Not specified | Various |
Structure-Activity Relationship (SAR)
The structure of thiadiazole compounds significantly influences their biological activity:
- Substituent Effects : The presence of electron-withdrawing groups on the thiadiazole ring enhances binding affinity to biological targets. For example, modifications at the para-position of the benzamide ring have been shown to affect receptor binding and activity significantly .
Case Studies
Several case studies illustrate the biological efficacy of compounds similar to this compound:
- Megazol : A derivative exhibiting potent anti-trypanosomal activity against Trypanosoma cruzi and Trypanosoma brucei, although it faced development challenges due to toxicity issues .
- Thiadiazole Derivatives : Various derivatives have been synthesized and tested for leishmanicidal activity with promising results in vitro against Leishmania species .
Properties
IUPAC Name |
N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S4/c1-4-28-16-22-20-14(30-16)18-11(24)8-29-17-23-21-15(31-17)19-13(25)12-9(26-2)6-5-7-10(12)27-3/h5-7H,4,8H2,1-3H3,(H,18,20,24)(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZONVZVCQLZMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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